molecular formula C35H30N2O6 B11453521 4-{[4-(benzyloxy)-3-methoxyphenyl](4-hydroxy-2-oxo-2H-chromen-3-yl)methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[4-(benzyloxy)-3-methoxyphenyl](4-hydroxy-2-oxo-2H-chromen-3-yl)methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11453521
M. Wt: 574.6 g/mol
InChI Key: HDZRPDDRTXYYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-(benzyloxy)-3-methoxyphenylmethyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones and coumarins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(benzyloxy)-3-methoxyphenylmethyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenol reacts with β-keto ester in the presence of a strong acid catalyst.

    Benzylation and Methoxylation: The phenolic hydroxyl group of the coumarin is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. Methoxylation is achieved by reacting the compound with methoxy reagents.

    Formation of the Pyrazolone Ring: The pyrazolone ring is formed by reacting phenylhydrazine with ethyl acetoacetate under reflux conditions.

    Coupling Reaction: The final step involves coupling the benzylated and methoxylated coumarin with the pyrazolone derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-{4-(benzyloxy)-3-methoxyphenylmethyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-{4-(benzyloxy)-3-methoxyphenylmethyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Pharmacology: It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.

    Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-{4-(benzyloxy)-3-methoxyphenylmethyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    Coumarin Derivatives: Compounds like warfarin and dicoumarol have similar structural features and are used as anticoagulants.

    Pyrazolone Derivatives: Compounds such as phenylbutazone and metamizole are known for their anti-inflammatory and analgesic properties.

Properties

Molecular Formula

C35H30N2O6

Molecular Weight

574.6 g/mol

IUPAC Name

4-[(4-hydroxy-2-oxochromen-3-yl)-(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C35H30N2O6/c1-22-30(34(39)37(36(22)2)25-14-8-5-9-15-25)31(32-33(38)26-16-10-11-17-27(26)43-35(32)40)24-18-19-28(29(20-24)41-3)42-21-23-12-6-4-7-13-23/h4-20,31,38H,21H2,1-3H3

InChI Key

HDZRPDDRTXYYIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=C(C6=CC=CC=C6OC5=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.